REACTION_CXSMILES
|
C[O:2][C:3](F)([F:10])[C:4]([F:9])([F:8])[C:5]([F:7])=[O:6].S(=O)(=O)=O>>[F:8][C:4]([F:9])([C:5]([F:7])=[O:6])[C:3]([F:10])=[O:2]
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)F)(F)F)(F)F
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product difluoromalonyl difluoride, bp-9° C., was continuously removed by distillation through a low temperature still
|
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)F)(C(=O)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |